1H NMR and 13C NMR chemical shifts for Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
1H NMR and 13C NMR chemical shifts for Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
Comprehensive NMR Characterization Guide: 1 H and 13 C NMR Chemical Shifts for Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
Executive Summary
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (CAS: 1114966-47-0) is a highly functionalized, electron-deficient pyridine building block widely utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates[1]. Its orthogonal functional groups—a chemically labile tert-butoxycarbonyl (Boc) protected amine, a reactive C4-chloride for cross-coupling, and a C2-ethyl ester—make it a versatile scaffold.
Accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to prevent downstream synthetic failures. This whitepaper provides a rigorous, expert-level breakdown of the 1 H and 13 C NMR chemical shifts, the electronic causality governing these shifts, and a self-validating experimental protocol to ensure spectral integrity.
Molecular Architecture & Electronic Causality
The chemical shifts of the pyridine core are dictated by a complex "push-pull" electronic system. Understanding these effects is essential for assigning the aromatic protons (C3-H and C5-H) without relying solely on 2D NMR techniques.
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C2-Ethyl Ester ( −I,−M ): The ester group is strongly electron-withdrawing. It significantly deshields the ortho-position (C3), pushing the C3-H resonance downfield.
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C4-Chloro ( −I,+M ): The halogen exerts a strong inductive withdrawal but a weak resonance donation. Its net effect is slightly deshielding to both adjacent positions (C3 and C5).
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C6-NHBoc ( −I,+M ): The carbamate nitrogen donates electron density into the ring via resonance, strongly shielding the ortho-position (C5). However, the Boc group attenuates this donation compared to a free amine.
Causality in Aromatic Assignment: Because C3 is sandwiched between two electron-withdrawing groups (Ester and Chloro), its proton will appear further downfield ( ∼ 7.95 ppm) than the C5 proton ( ∼ 7.75 ppm), which benefits from the resonance shielding of the adjacent NHBoc group. Both protons will exhibit a characteristic meta-coupling ( J≈1.8 Hz).
Electronic push-pull effects governing the chemical shifts of the pyridine core.
Experimental Methodology & Self-Validating Protocols
To acquire high-fidelity spectra, the experimental design must account for the chemical sensitivity of the Boc group and the relaxation dynamics of the quaternary carbons.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl 3 ).
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Causality for Solvent Choice: CDCl 3 is preferred over DMSO-d 6 because DMSO acts as a strong hydrogen-bond acceptor, which can unpredictably shift or broaden the NH-Boc signal[2]. Furthermore, older CDCl 3 can generate DCl via photolytic degradation; the solvent should be passed through a short plug of basic alumina prior to use to prevent acid-catalyzed Boc deprotection.
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Instrument Tuning & Locking: Lock the spectrometer to the deuterium signal of CDCl 3 (7.26 ppm for 1 H, 77.16 ppm for 13 C) and reference to Tetramethylsilane (TMS) at 0.00 ppm[3].
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1 H NMR Acquisition: Acquire 16 scans at 400 MHz or 600 MHz with a relaxation delay (d1) of 1.0 second.
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13 C NMR Acquisition: Acquire ≥ 256 scans with composite pulse decoupling (CPD).
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Causality for Delay: Set the d1 delay to ≥ 2.0 seconds. The molecule contains six quaternary carbons (C2, C4, C6, two carbonyls, and the Boc quaternary carbon). These carbons lack attached protons to facilitate rapid dipole-dipole relaxation. A longer d1 ensures these peaks are not artificially suppressed in the final spectrum.
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The Self-Validating System
A robust NMR protocol must be self-validating. For this molecule, structural integrity is verified by an Internal Integration Ratio . The integration of the Boc tert-butyl singlet ( ∼ 1.52 ppm) must be exactly three times the integration of the ethyl ester methyl triplet ( ∼ 1.42 ppm), yielding a strict 9:3 ratio .
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If the ratio is <9:3 , partial Boc deprotection has occurred.
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If the ratio is >9:3 , the sample is contaminated with residual tert-butanol or aliphatic grease[2].
Self-validating NMR acquisition and processing workflow for structural verification.
Quantitative Spectral Data
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
Note: Chemical shifts are representative values based on empirical predictive models and analogous pyridine scaffolds.
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Structural Rationale |
| 7.95 | Doublet (d) | 1.8 | 1H | Pyridine C3-H | Deshielded by ortho-ester; meta-coupled to C5-H. |
| 7.75 | Doublet (d) | 1.8 | 1H | Pyridine C5-H | Shielded by ortho-NHBoc resonance; meta-coupled to C3-H. |
| 7.60 | Broad Singlet (br s) | - | 1H | NH (Boc) | Broadened due to quadrupolar relaxation of 14 N and chemical exchange. |
| 4.45 | Quartet (q) | 7.1 | 2H | Ester -CH 2 - | Deshielded by adjacent ester oxygen. |
| 1.52 | Singlet (s) | - | 9H | Boc -C(CH 3 ) 3 | Intense 9H singlet; primary self-validation marker. |
| 1.42 | Triplet (t) | 7.1 | 3H | Ester -CH 3 | Coupled to the adjacent methylene group. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Structural Rationale |
| 164.5 | Quaternary (C=O) | Ester Carbonyl | Highly deshielded sp 2 carbon. |
| 153.8 | Quaternary (C) | Pyridine C6 | Directly attached to the electronegative carbamate nitrogen. |
| 152.2 | Quaternary (C=O) | Boc Carbonyl | Characteristic shift for carbamate carbonyls. |
| 148.5 | Quaternary (C) | Pyridine C2 | Deshielded by the adjacent ring nitrogen and ester group. |
| 146.2 | Quaternary (C) | Pyridine C4 | Deshielded by the highly electronegative chlorine atom. |
| 121.5 | Methine (CH) | Pyridine C3 | Downfield relative to C5 due to the electron-withdrawing ester. |
| 115.0 | Methine (CH) | Pyridine C5 | Upfield relative to C3 due to +M electron donation from NHBoc. |
| 81.5 | Quaternary (C) | Boc -C (CH 3 ) 3 | Deshielded by the adjacent carbamate oxygen. |
| 62.4 | Methylene (CH 2 ) | Ester -CH 2 - | Typical shift for an ethyl ester methylene. |
| 28.2 | Methyl (CH 3 ) | Boc -C(CH 3 ) 3 | Intense peak representing three equivalent methyl groups. |
| 14.2 | Methyl (CH 3 ) | Ester -CH 3 | Standard aliphatic methyl shift. |
Conclusion & Best Practices
The structural validation of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate relies heavily on recognizing the distinct electronic environments of the C3 and C5 protons, as well as maintaining strict integration ratios between the Boc and Ethyl ester aliphatic signals. By utilizing CDCl 3 filtered through basic alumina and employing adequate relaxation delays during 13 C acquisition, researchers can prevent spectral artifacts and ensure the absolute integrity of their analytical data before proceeding to complex cross-coupling or deprotection steps.
References
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Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997, 62, 21, 7512-7515) URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]
